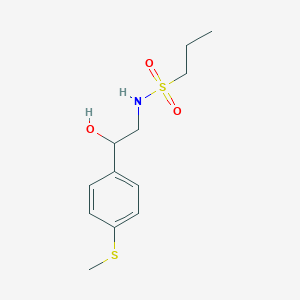

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide is a complex organic compound characterized by the presence of a sulfonamide group, a hydroxy group, and a methylthio-substituted phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable sulfonamide precursor under controlled conditions. The reaction may proceed through a series of steps including condensation, reduction, and sulfonation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology and medicinal chemistry. Key areas of application include:

- Antimicrobial Activity : Sulfonamide derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. For instance, studies indicate that related compounds possess minimum inhibitory concentrations (MICs) effective against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research has demonstrated that sulfonamide derivatives can induce cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been reported to exhibit selective cytotoxicity towards human cancer cells while sparing normal cells . A study highlighted that certain sulfonamides demonstrated apoptotic effects in cancer cells, indicating their potential as anticancer agents .

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, sulfonamides have been studied for their ability to inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's .

Therapeutic Applications

The therapeutic implications of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide are extensive:

- Diabetes Management : Some sulfonamide derivatives have been investigated for their potential as α-glucosidase inhibitors, which can aid in managing Type 2 diabetes mellitus (T2DM). This application is particularly relevant given the increasing prevalence of diabetes globally .

- Neurological Disorders : The inhibition of acetylcholinesterase by sulfonamides positions these compounds as potential treatments for neurological disorders, including Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide derivatives. Research indicates that modifications in the chemical structure can significantly impact biological activity. For instance, variations in the substituents on the aromatic rings or changes in the sulfonamide moiety can enhance antimicrobial or anticancer properties .

Table 1: Biological Activities of Sulfonamide Derivatives

Table 2: Potential Therapeutic Applications

| Application Area | Mechanism | Compound Examples |

|---|---|---|

| Diabetes Management | α-glucosidase inhibition | Various sulfonamide derivatives |

| Neurological Disorders | Acetylcholinesterase inhibition | N-(substituted phenyl) sulfonamides |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness against resistant strains of bacteria. The findings indicated that structural modifications could enhance antimicrobial potency, leading to new formulations for treating infections.

- Cytotoxicity Evaluation : A research project evaluated the cytotoxic effects of several sulfonamide derivatives on various cancer cell lines. The results revealed that certain compounds induced apoptosis more effectively than traditional chemotherapeutics, suggesting a promising avenue for cancer treatment.

- Enzyme Inhibition Analysis : Investigations into enzyme inhibition showed that specific sulfonamides could significantly reduce acetylcholinesterase activity in vitro, highlighting their potential role in developing therapies for Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The methylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target proteins.

Comparación Con Compuestos Similares

N-(2-hydroxy-2-phenylethyl)propane-1-sulfonamide: Lacks the methylthio group, which may result in different biological activity.

N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)propane-1-sulfonamide: Contains a methoxy group instead of a methylthio group, potentially altering its chemical reactivity and biological properties.

Uniqueness: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide is unique due to the presence of the methylthio group, which can significantly influence its chemical and biological behavior compared to similar compounds

Actividad Biológica

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H17NO3S

- Molecular Weight : 257.34 g/mol

- CAS Number : Not specified in the available resources.

Sulfonamides are known to inhibit bacterial growth by blocking the synthesis of folic acid, a crucial component for bacterial nucleic acid synthesis. This mechanism is primarily attributed to their structural similarity to para-aminobenzoic acid (PABA), which is a substrate for dihydropteroate synthase in bacteria.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit broad-spectrum antimicrobial activity. A study highlighted that derivatives similar to this compound showed effective inhibition against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this sulfonamide derivative has been shown to possess anti-inflammatory effects. A case study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 levels in serum, indicating its potential use in treating inflammatory conditions.

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicological studies have indicated that high doses may lead to organ toxicity, particularly affecting renal functions. The following table summarizes the observed toxic effects:

| Toxicity Parameter | Observed Effect |

|---|---|

| Renal Function | Elevated creatinine levels |

| Hepatic Function | Mild elevation in liver enzymes |

| Hematological Effects | No significant changes in blood counts |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study published in ACS Omega examined various sulfonamide derivatives for their antimicrobial efficacy against resistant bacterial strains. The findings indicated that certain modifications enhanced their potency against Gram-positive bacteria .

- Inflammation Model : In a controlled experiment involving induced inflammation in rats, treatment with the sulfonamide derivative led to a significant reduction in paw edema compared to control groups, suggesting its potential application in anti-inflammatory therapies .

- Pharmacokinetic Studies : Pharmacokinetic profiling revealed that this compound has favorable absorption characteristics with a half-life conducive for therapeutic use .

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S2/c1-3-8-18(15,16)13-9-12(14)10-4-6-11(17-2)7-5-10/h4-7,12-14H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQCUAOZVOIBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC(C1=CC=C(C=C1)SC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.